2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide
Description
Historical Development of Pyrazolo[4,3-d]Pyrimidine Derivatives in Medicinal Chemistry
Pyrazolo[4,3-d]pyrimidines emerged as privileged scaffolds in the late 20th century, with their first therapeutic applications focusing on cardiovascular diseases due to structural similarities to purine nucleotides. The discovery of pyrazolo[4,3-d]pyrimidine-based HIF-PHD inhibitors in the early 2010s marked a turning point, as exemplified by compound 13 from Mitsubishi Tanabe Pharma, which demonstrated oral bioavailability and efficacy in renal anemia models. Concurrently, anti-inflammatory applications were advanced through derivatives like 4e , which suppressed TLR4/p38 signaling in macrophages with IC50 values below 5 μM. These breakthroughs highlighted the scaffold’s adaptability, enabling modulation of diverse biological targets through strategic substitutions at the 1-, 3-, and 6-positions.
Classification and Significance Within Heterocyclic Medicinal Chemistry
As a fused bicyclic system, pyrazolo[4,3-d]pyrimidines belong to the azanaphthalene class of heterocycles, sharing structural homology with both purines and pteridines. Their significance arises from three key attributes:
- Electron-deficient character : Facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets.
- Tautomeric flexibility : Allows adaptation to complementary binding surfaces, as seen in HIF-PHD inhibition.
- Synthetic modularity : Enables systematic variation of substituents to optimize solubility, as demonstrated by the 4-fluorobenzyl group’s role in enhancing membrane permeability.
The target compound’s classification as a 1-ethyl-3-methyl-6-(4-fluorobenzyl)-trisubstituted derivative places it within a subgroup optimized for balanced hydrophobicity and metabolic stability, addressing limitations of earlier analogs.
Evolution of Trisubstituted Pyrazolo[4,3-d]Pyrimidine Research
Trisubstitution patterns have evolved through three generations:
- First-generation (1990s–2000s): Simple alkyl/aryl groups at positions 1 and 3, yielding low-nanomolar kinase inhibitors but with poor solubility.
- Second-generation (2010s): Introduction of polar substituents (e.g., morpholine, piperazine) at position 6, improving bioavailability as evidenced by compound 19 ’s aqueous solubility >1 mg/mL.
- Third-generation (2020s–present): Hybridization with fluorinated benzyl groups and acetamide side chains, as seen in the target compound, to enhance blood-brain barrier penetration and target residence time.
This progression is quantified in Table 1, illustrating key structure-activity relationship (SAR) trends.
Table 1. Evolution of Pyrazolo[4,3-d]Pyrimidine Substitution Patterns and Pharmacological Outcomes
Research Context and Medicinal Chemistry Significance
The target compound intersects two critical research trajectories:
- Hypoxia pathway modulation : Building on pyrazolo[4,3-d]pyrimidines’ established role in HIF stabilization, the 4-fluorobenzyl group may enhance binding to HIF-PHD’s hydrophobic subpocket, analogous to thieno[2,3-d]pyrimidine 8 ’s interactions.
- Kinase inhibition potential : Structural homology to EGFR inhibitors like compound 12b (IC50 = 16 nM) suggests possible dual mechanisms, though this requires experimental validation.
Its medicinal chemistry significance lies in addressing the “selectivity-toxicity paradox” through:
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-4-30-22-21(16(3)27-30)28(14-20(31)26-19-8-6-5-7-15(19)2)24(33)29(23(22)32)13-17-9-11-18(25)12-10-17/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQINNCHZOMWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly as an inhibitor in several enzymatic pathways. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical and physical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1358584-38-9 |
| Structural Features | Pyrazolo[4,3-d]pyrimidine core with acetamide and ethyl substituents |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds with similar structural features to the pyrazolo[4,3-d]pyrimidine core exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis .
2. Antimicrobial Properties
The presence of the fluorinated benzyl group suggests potential antimicrobial activity. Compounds with similar structures have been investigated for their efficacy against bacterial and fungal pathogens. Preliminary studies indicate that this compound may inhibit the growth of certain strains of bacteria and fungi, although specific data on this compound is still limited .
3. Enzyme Inhibition
This compound may function as an inhibitor of various enzymes, particularly those involved in inflammatory processes. For example, some related compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The IC50 values for related compounds suggest that this compound could also exhibit similar inhibitory effects.
The mechanisms by which this compound exerts its biological effects may involve:
- Kinase Inhibition : The pyrazolo[4,3-d]pyrimidine structure is known for its ability to inhibit kinases that play roles in cancer progression and inflammation .
- Antioxidant Activity : Compounds in this category often display antioxidant properties, which can contribute to their overall therapeutic effects by reducing oxidative stress within cells .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to This compound :
- Antiproliferative Studies : A study demonstrated that derivatives with similar structures had significant antiproliferative effects on breast and colon cancer cell lines . The highest activity was linked to specific substitutions on the pyrazolo ring.
- Antimicrobial Activity : Research indicated that some pyrazolo derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration in antimicrobial therapy .
Scientific Research Applications
Research indicates that compounds similar to 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide exhibit various biological activities:
- Anticancer Activity :
- Inhibition of Enzymatic Activity :
- CNS Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents, enhancing its biological activity. The presence of functional groups like the acetamide and fluorobenzyl moieties contributes to its potential therapeutic properties.
Several studies have documented the efficacy of similar compounds in preclinical trials:
- Study on Anti-Proliferative Effects :
- Metabolic Syndrome Treatment :
Comparison with Similar Compounds
Key Observations:
Core Modifications :
- The pyrazolo[4,3-d]pyrimidine core in the target compound is distinct from the pyrazolo[1,5-a]pyrimidine in , which alters ring fusion and electronic properties .
- and compounds utilize pyrazolo[3,4-d]pyrimidine cores, differing in substituent positions and biological targets .
Substituent Effects: 4-Fluorobenzyl vs. 2-Phenylethyl (): The 4-fluorobenzyl group in the target compound may enhance aromatic π-π stacking compared to the flexible phenethyl chain in . o-Tolyl vs.
Synthetic Routes :
- and compounds were synthesized using tert-butyl ester intermediates and base-mediated hydrolysis, similar to methods described in for pyrazolo[1,5-a]pyrimidines .
- The target compound’s o-tolylacetamide side chain may require selective coupling reagents, as seen in ’s use of α-chloroacetamides for N-aryl substitutions .
Pharmacological and Physicochemical Insights
- Lipophilicity : The 4-fluorobenzyl and o-tolyl groups in the target compound likely increase logP compared to ’s diethyl-substituted derivative, favoring blood-brain barrier penetration .
- Metabolic Stability: Methyl and ethyl groups (e.g., 3-methyl in the target compound) are known to reduce oxidative metabolism, as observed in pyrazolo-pyrimidine analogs .
- Thermal Properties : ’s compound (MP: 302–304°C) demonstrates high thermal stability, suggesting that fluorinated aromatic systems (as in the target compound) may similarly resist degradation .
Q & A
Q. What precautions are necessary when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
